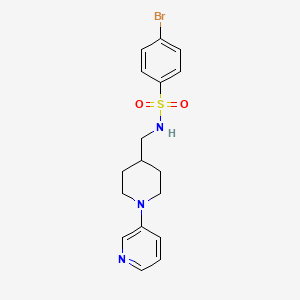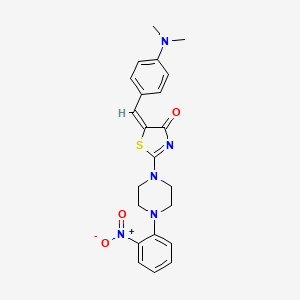![molecular formula C8H13N3O3 B2830422 Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate CAS No. 2247207-41-4](/img/structure/B2830422.png)
Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate, also known as MPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPA is a pyrazole-based compound that has been synthesized through a multi-step process, and its structure has been confirmed through various analytical techniques.
Wirkmechanismus
The mechanism of action of Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and the interaction with various proteins. The pyrazole moiety of this compound is believed to be responsible for its inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, while the amino group is believed to be responsible for its interaction with proteins such as serum albumin.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects such as inhibition of enzymes, interaction with proteins, and neuroprotective effects. These effects have been studied using various in vitro and in vivo models, and they have shown promising results for the development of therapeutic agents for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate has several advantages for lab experiments such as its ability to inhibit enzymes and interact with proteins, which can be studied using various techniques such as enzyme assays, fluorescence spectroscopy, and molecular docking. However, this compound also has some limitations such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate such as the development of therapeutic agents for various diseases, the study of its mechanism of action, and the investigation of its potential toxicity. Further studies are needed to fully understand the potential applications of this compound in various fields and to develop safe and effective therapeutic agents.
Synthesemethoden
The synthesis of Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate involves a multi-step process that starts with the reaction of 3-methoxy-1-methylpyrazol-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to form the corresponding amide, which is subsequently hydrolyzed to form this compound. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in various physiological processes and their inhibition can lead to the development of therapeutic agents for various diseases such as Alzheimer's, Parkinson's, and depression.
In biochemistry, this compound has been found to interact with various proteins such as serum albumin, which can lead to changes in their conformation and function. This interaction has been studied using various techniques such as fluorescence spectroscopy and molecular docking, and it has been found that this compound binds to serum albumin with high affinity.
In neuroscience, this compound has been found to exhibit neuroprotective effects against various neurotoxic agents such as hydrogen peroxide and glutamate. These effects have been attributed to its antioxidant properties, which can scavenge free radicals and prevent oxidative damage to neurons.
Eigenschaften
IUPAC Name |
methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-11-5-6(8(10-11)14-3)9-4-7(12)13-2/h5,9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXDTHLNIKXKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2830339.png)
![N-(4-ethoxyphenyl)-2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2830340.png)
![1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2830341.png)
![5-[5-Fluoro-2-(oxiran-2-ylmethoxy)phenyl]-1-methylpyrazole](/img/structure/B2830347.png)
![1-[3-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2830348.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B2830350.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2830351.png)
![4-butyl-1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830353.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2830355.png)


![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2830361.png)
![3-(4-tert-butylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2830362.png)